molecular formula C35H48O B1254404 4'-Apo-beta-carotenol

4'-Apo-beta-carotenol

Cat. No.: B1254404
M. Wt: 484.8 g/mol
InChI Key: IRGSMWBLPRDMQW-BRZOAGJPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4'-Apo-beta-carotenol is a carotenoid compound of significant interest in biochemical research, particularly in the study of carotenoid metabolism and cleavage. This compound is structurally related to 4'-apo-β-carotenal, a recognized metabolite in carotenoid pathways . As an intermediate in these pathways, this compound provides researchers with a valuable tool for investigating the enzymatic processes that convert carotenoids into various apocarotenoids and vitamin A derivatives (retinoids). Its research applications include studies on the specificity of carotenoid cleavage oxygenases and the metabolic routes that produce biologically active molecules. This product is intended for research purposes as a standard or experimental reagent in analytical chemistry, metabolomics, and nutritional science. It is supplied For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C35H48O

Molecular Weight

484.8 g/mol

IUPAC Name

(2E,4E,6E,8E,10E,12E,14E,16E,18E,20E)-2,6,10,15,19-pentamethyl-21-(2,6,6-trimethylcyclohexen-1-yl)henicosa-2,4,6,8,10,12,14,16,18,20-decaen-1-ol

InChI

InChI=1S/C35H48O/c1-28(17-11-19-30(3)20-13-22-32(5)27-36)15-9-10-16-29(2)18-12-21-31(4)24-25-34-33(6)23-14-26-35(34,7)8/h9-13,15-22,24-25,36H,14,23,26-27H2,1-8H3/b10-9+,17-11+,18-12+,20-13+,25-24+,28-15+,29-16+,30-19+,31-21+,32-22+

InChI Key

IRGSMWBLPRDMQW-BRZOAGJPSA-N

Isomeric SMILES

CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/C=C(\C)/CO)/C)/C

Canonical SMILES

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)CO)C)C

Origin of Product

United States

Biosynthesis Pathways of 4 Apo Beta Carotenol and Its Precursors

Upstream Carotenoid Biosynthesis Leading to β,β-Carotene

The journey to 4'-Apo-beta-carotenol begins with the synthesis of its C40 carotenoid precursor, β,β-carotene. This upstream pathway is a conserved process in many plants and microorganisms, involving the assembly of isoprenoid units and their subsequent modification.

Isoprenoid Precursor Pathways (e.g., MEP Pathway)

All isoprenoids, including carotenoids, are synthesized from the five-carbon building blocks isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). nih.gov In plants, algae, and most bacteria, these precursors are primarily generated through the methylerythritol 4-phosphate (MEP) pathway, which is located in the plastids. wikipedia.orgpnas.org This pathway is distinct from the mevalonate (B85504) (MVA) pathway found in the cytoplasm of plants, as well as in animals and fungi. nih.govwikipedia.org

The MEP pathway starts with the condensation of pyruvate (B1213749) and glyceraldehyde 3-phosphate, forming 1-deoxy-D-xylulose 5-phosphate (DXP). nih.gov This initial step is catalyzed by DXP synthase (DXS). Following this, a series of enzymatic reactions, catalyzed by enzymes such as DXP reductoisomerase (DXR), IspD, IspE, and IspF, convert DXP into 2-C-methyl-D-erythritol-2,4-cyclodiphosphate (MEcPP). nih.govresearchgate.net The final two steps are catalyzed by the iron-sulfur cluster enzymes IspG and IspH, which produce HMBPP and then a mixture of IPP and DMAPP, respectively. nih.gov These C5 units are the fundamental building blocks for the subsequent synthesis of carotenoids. nih.gov

Table 1: Key Enzymes of the MEP Pathway

Enzyme Abbreviation Reaction
1-deoxy-D-xylulose 5-phosphate synthase DXS Pyruvate + Glyceraldehyde 3-phosphate → 1-deoxy-D-xylulose 5-phosphate (DXP)
1-deoxy-D-xylulose 5-phosphate reductoisomerase DXR DXP → 2-C-methyl-D-erythritol 4-phosphate (MEP)
4-diphosphocytidyl-2-C-methyl-D-erythritol synthase IspD MEP → 4-diphosphocytidyl-2-C-methyl-D-erythritol (CDP-ME)
4-diphosphocytidyl-2-C-methyl-D-erythritol kinase IspE CDP-ME → 4-diphosphocytidyl-2-C-methyl-D-erythritol 2-phosphate (CDP-MEP)
2-C-methyl-D-erythritol 2,4-cyclodiphosphate synthase IspF CDP-MEP → 2-C-methyl-D-erythritol 2,4-cyclodiphosphate (MEcPP)
4-hydroxy-3-methylbut-2-enyl-diphosphate synthase IspG MEcPP → 4-hydroxy-3-methylbut-2-enyl diphosphate (HMBPP)

This table summarizes the main enzymatic steps in the MEP pathway leading to the universal isoprenoid precursors IPP and DMAPP.

Carotene Desaturation and Cyclization

The synthesis of the C40 carotenoid backbone begins with the enzyme phytoene (B131915) synthase (PSY), which catalyzes the head-to-head condensation of two molecules of geranylgeranyl diphosphate (GGPP) to form 15-cis-phytoene. nih.govfrontiersin.org GGPP itself is formed from the sequential addition of IPP units to DMAPP.

From phytoene, a series of desaturation and isomerization reactions extend the conjugated double bond system, which is responsible for the carotenoid's color. In plants, this is a multi-step process involving several enzymes:

Phytoene Desaturase (PDS) introduces two double bonds, converting phytoene to 9,15,9'-tri-cis-ζ-carotene. frontiersin.org

ζ-Carotene Isomerase (Z-ISO) catalyzes the isomerization of the 15-cis double bond. frontiersin.org

ζ-Carotene Desaturase (ZDS) adds two more double bonds to produce 7,9,9'-tri-cis-neurosporene (B1261331) and then 7,9,7',9'-tetra-cis-lycopene (prolycopene). frontiersin.orgfrontiersin.org

Carotenoid Isomerase (CRTISO) converts the poly-cis-lycopene into the all-trans-lycopene configuration. frontiersin.orgnih.gov

In contrast, most bacteria and fungi utilize a single enzyme, phytoene desaturase (CrtI), to perform all four desaturation steps, directly converting phytoene to all-trans-lycopene. frontiersin.orgfrontiersin.org

The final step in forming the direct precursor to many apocarotenoids is the cyclization of the linear all-trans-lycopene. The enzyme Lycopene (B16060) β-cyclase (LCYB or CrtY) catalyzes the formation of a β-ionone ring at each end of the lycopene molecule, resulting in the formation of β,β-carotene (commonly known as β-carotene). frontiersin.orgfrontiersin.org

Enzymatic Cleavage of Carotenoids to Apocarotenals

The formation of this compound is a result of the "eccentric" cleavage of a C40 carotenoid, a process catalyzed by a specific class of enzymes.

Carotenoid Cleavage Dioxygenases (CCDs) and their Role

Apocarotenoids are generated through the oxidative cleavage of carotenoids by a family of non-heme iron enzymes known as Carotenoid Cleavage Dioxygenases (CCDs). tandfonline.commdpi.com These enzymes are widespread in nature and are responsible for producing a vast array of biologically important molecules, including the plant hormones abscisic acid and strigolactones, as well as compounds that contribute to the flavor and aroma of flowers and fruits. tandfonline.comjst.go.jpnih.gov In animals, CCDs are crucial for converting dietary provitamin A carotenoids, like β-carotene, into retinal (vitamin A). mdpi.comannualreviews.org

CCDs exhibit high specificity for the position of the double bond they cleave within the carotenoid's polyene chain. tandfonline.comnih.gov They are broadly classified based on their cleavage position and substrate preference. For instance, β-carotene 15,15'-oxygenase (BCO1) performs a central cleavage of β-carotene to yield two molecules of retinal, while β-carotene 9',10'-oxygenase (BCO2) performs an eccentric cleavage at the 9',10' double bond. mdpi.comannualreviews.org

Specificity of Cleavage at the 4'-Position of β-Carotene Derivatives

The formation of 4'-Apo-beta-carotenal, the direct precursor to this compound, requires a specific cleavage at the C4' position of a C40 carotenoid. This C35 apocarotenoid is a known intermediate in the biosynthesis of neurosporaxanthin (B1200220) in fungi such as Neurospora crassa and Fusarium fujikuroi. ebi.ac.uknih.gov

In this pathway, the C40 substrate is not β,β-carotene, but rather torulene (B1238558) (3',4'-didehydro-β,ψ-carotene). An enzyme specifically cleaves the C3-C4 double bond of torulene to yield the C35 aldehyde, β-apo-4'-carotenal. nih.gov This demonstrates a high degree of substrate and positional specificity, as these enzymes are often inactive on other carotenoids like lycopene or β,β-carotene. ebi.ac.uknih.gov The resulting β-apo-4'-carotenal can then be oxidized to form the carboxylic acid neurosporaxanthin or, alternatively, be reduced to form this compound. nih.govwikipedia.org

Characterization of Key Enzymes Involved in 4'-Apo-β-carotenal Formation

Detailed research in fungi has led to the identification and characterization of the specific carotenoid cleavage dioxygenases responsible for producing β-apo-4'-carotenal.

Table 2: Characterized Enzymes for 4'-Apo-β-carotenal Formation

Enzyme Name Organism Gene Substrate Product Key Findings
Carotenoid oxygenase Neurospora crassa cao-2 Torulene β-apo-4'-carotenal Enzyme specifically cleaves torulene; no activity observed with γ-carotene. Gene expression is light-inducible. nih.gov

This table provides an overview of the key enzymes characterized in the biosynthesis of β-apo-4'-carotenal, the precursor to this compound.

The enzymes CAO-2 from N. crassa and CarT from F. fujikuroi have been confirmed to be the carotenoid oxygenases that catalyze the oxidative cleavage of torulene. ebi.ac.uknih.gov In vitro assays with the purified CarT enzyme demonstrated its efficiency in converting torulene to β-apo-4'-carotenal. ebi.ac.uk This specificity is crucial, as the enzyme showed little to no activity when β-carotene was provided as the substrate. ebi.ac.uk The subsequent conversion of the aldehyde product, β-apo-4'-carotenal, to the corresponding carboxylic acid (neurosporaxanthin) is catalyzed by an aldehyde dehydrogenase, such as the one encoded by the ylo-1 gene in Neurospora and the carD gene in Fusarium. nih.govwikipedia.org The formation of this compound would require a reductase to act on the β-apo-4'-carotenal intermediate.

CAO-2 (Carotenoid Oxygenase 2) Activity and Substrate Specificity

CAO-2, an enzyme identified in the fungus Neurospora crassa, is a carotenoid oxygenase responsible for a key step in the neurosporaxanthin biosynthetic pathway. ebi.ac.uk Research has demonstrated that CAO-2 catalyzes the oxidative cleavage of torulene. ebi.ac.uk This reaction is highly specific; in vitro assays confirmed that CAO-2 cleaves torulene but does not act on its precursor, gamma-carotene, indicating that the presence of five desaturations in the substrate molecule is a requirement for enzyme activity. ebi.ac.ukmdpi.com The targeted disruption of the cao-2 gene results in the accumulation of torulene and a lack of neurosporaxanthin, further solidifying its role in this specific cleavage reaction. ebi.ac.uk The product of this enzymatic action is β-apo-4'-carotenal, the aldehyde precursor to neurosporaxanthin. ebi.ac.ukmdpi.com

Table 1: Research Findings on CAO-2 Enzyme

Attribute Finding Source(s)
Enzyme CAO-2 (Carotenoid Oxygenase 2) ebi.ac.uk
Organism Neurospora crassa ebi.ac.uk
Function Catalyzes the oxidative cleavage of torulene in the neurosporaxanthin pathway. ebi.ac.ukmdpi.com
Substrate Torulene (3',4'-Didehydro-β,γ-carotene) ebi.ac.uk
Product β-Apo-4'-carotenal ebi.ac.ukmdpi.com

| Specificity | Specific for torulene; does not cleave γ-carotene. | ebi.ac.uk |

CarT Enzyme Activity and Substrate Specificity

In the fungus Fusarium fujikuroi, the enzyme CarT, a torulene dioxygenase, performs a similar function to CAO-2. uniprot.orgnih.gov It is a crucial component of the pathway that synthesizes neurosporaxanthin, a C35 acidic apocarotenoid. nih.gov CarT mediates the cleavage of the C40 carotenoid torulene to yield the C35 compound β-apo-4'-carotenal. uniprot.orgnih.gov This reaction is an asymmetrical cleavage at the acyclic end of the torulene molecule. mdpi.com Unlike CAO-2, which shows high specificity for torulene, CarT has demonstrated activity on other synthetic monocyclic substrates, such as β-apo-8'-carotenal and β-apo-10'-carotenal. uniprot.org The expression of the carT gene, like cao-2, is induced by light. mdpi.com

Table 2: Research Findings on CarT Enzyme

Attribute Finding Source(s)
Enzyme CarT (Torulene dioxygenase) uniprot.org
Organism Fusarium fujikuroi uniprot.orgnih.gov
Function Mediates the cleavage of torulene to produce β-apo-4'-carotenal. uniprot.org
Substrate(s) Torulene, β-apo-8'-carotenal, β-apo-10'-carotenal uniprot.org
Product(s) From torulene: β-Apo-4'-carotenal. From other substrates: β-apo-14'-carotenal, retinal. uniprot.org

| Specificity | Cleaves torulene and other synthetic apocarotenal (B190595) substrates. | uniprot.org |

Reduction of 4'-Apo-β-carotenal to this compound

Once 4'-apo-β-carotenal is formed, it can be converted to its corresponding alcohol, this compound. This conversion is a reduction reaction.

Enzymatic Reduction Mechanisms

The conversion of β-apocarotenals to their corresponding β-apocarotenols is an established metabolic process. researchgate.netmdpi.com This reduction occurs in cells where the aldehyde group (-CHO) of the apocarotenal is converted into an alcohol group (-CH2OH). researchgate.netnih.gov This reaction is catalyzed by enzymes that facilitate the transfer of a hydride ion to the aldehyde's carbonyl carbon, typically from a cofactor like NADH or NADPH.

Identification of Reductases Involved

The specific enzymes responsible for the reduction of β-apocarotenals, including 4'-apo-β-carotenal, are generally identified as aldehyde reductases and/or alcohol dehydrogenases. researchgate.netmdpi.comnih.gov While the general classes of these enzymes are known, specific isozymes dedicated to the reduction of 4'-apo-β-carotenal to this compound have not been extensively characterized in the literature. However, studies on carotenoid metabolism in various mammalian tissues have shown that homogenates can convert β-carotene into various β-apocarotenals, which can then be subsequently reduced to their alcohol forms. researchgate.netnih.gov This indicates a general enzymatic capability within cells to perform this reduction.

Non-Enzymatic Pathways in Apocarotenoid Formation

Beyond controlled enzymatic reactions, apocarotenoids can also be formed through non-specific chemical reactions within a cell or organism.

Role of Reactive Oxygen Species in Oxidative Cleavage

The formation of apocarotenoids, the broader class of compounds to which this compound belongs, can occur non-enzymatically through the action of reactive oxygen species (ROS). frontiersin.orgfrontiersin.org The electron-rich conjugated double bond system of carotenoids makes them highly susceptible to oxidative attack. frontiersin.orgfrontiersin.org ROS, such as singlet oxygen (¹O₂), can directly attack the carotenoid backbone, leading to its cleavage and the formation of various apocarotenoid products, including aldehydes and ketones. sci-hub.senih.gov This process can happen spontaneously in any environment where carotenoids are exposed to ROS, such as during high-light stress in photosynthetic tissues. frontiersin.orgnih.gov This non-enzymatic cleavage is generally less specific than enzymatic reactions, potentially yielding a wider array of apocarotenoid products. sci-hub.se

Table 3: Chemical Compounds Mentioned

Compound Name Class
This compound Apocarotenoid (alcohol)
4'-Apo-β-carotenal Apocarotenoid (aldehyde)
β-Carotene Carotenoid
γ-Carotene Carotenoid
Torulene Carotenoid
Neurosporaxanthin Apocarotenoid (carboxylic acid)
β-Apo-8'-carotenal Apocarotenoid (aldehyde)
β-Apo-10'-carotenal Apocarotenoid (aldehyde)
β-Apo-14'-carotenal Apocarotenoid (aldehyde)
Retinal Apocarotenoid (aldehyde)
NADH Coenzyme
NADPH Coenzyme

Photo-oxidation Mechanisms

The formation of apocarotenoids, including the precursors to this compound, can occur through non-enzymatic processes, primarily photo-oxidation. This process involves the oxidative cleavage of the polyene chain of carotenoids, such as β-carotene, by reactive oxygen species (ROS). frontiersin.orgnih.govnih.gov The electron-rich conjugated double-bond system that gives carotenoids their characteristic color also makes them susceptible to oxidation. frontiersin.orgnih.gov

Genetic and Transcriptional Regulation of Biosynthetic Enzymes

The biosynthesis of this compound is intrinsically linked to the regulation of the broader carotenoid and apocarotenoid pathways. The production of its precursor, β-carotene, and the enzymes that cleave it, are tightly controlled at the genetic and transcriptional levels. frontiersin.orgnih.gov This regulation allows plants to modulate the levels of these compounds in response to developmental cues and environmental stimuli. frontiersin.org The regulation involves a complex network of transcription factors that can activate or repress the expression of key biosynthetic genes. frontiersin.org

Gene Expression Analysis of Carotenoid and Apocarotenoid Pathway Components

The synthesis of apocarotenoids begins with the carotenoid biosynthesis pathway (CBP). A critical rate-limiting step in this pathway is catalyzed by Phytoene Synthase (PSY), which initiates the formation of the C40 carotenoid backbone. aocs.orgbioone.org The expression of the PSY gene is a major point of regulation for the entire pathway. frontiersin.org

Following the synthesis of carotenoids like β-carotene, Carotenoid Cleavage Dioxygenases (CCDs) catalyze their oxidative cleavage to produce apocarotenoids. frontiersin.orgmdpi.comgeneticsmr.org The CCD family is divided into two main subfamilies: the CCDs and the 9-cis-epoxycarotenoid dioxygenases (NCEDs). mdpi.complos.org NCEDs are primarily involved in the synthesis of the phytohormone abscisic acid (ABA), while enzymes in the CCD1, CCD4, CCD7, and CCD8 subgroups are responsible for producing a wide array of other apocarotenoids. frontiersin.orgfrontiersin.org For instance, in fungi, the cleavage of torulene by the carotenoid oxygenase CAO-2 (also known as CarT) produces β-apo-4'-carotenal. nih.govnih.gov The subsequent conversion of this aldehyde to an alcohol (this compound) or an acid is catalyzed by dehydrogenases or reductases. nih.govnih.gov

Gene expression studies in various plant species have revealed distinct patterns for different CCD genes, suggesting specialized roles in different tissues and developmental stages. frontiersin.orggeneticsmr.org For example, in Forsythia suspensa, FsCCD1 genes are involved in pigment and volatile synthesis in flowers and fruits, while FsCCD4 genes are highly expressed in flowers. frontiersin.org Similarly, analysis in poplar revealed 23 distinct CCD genes with varied expression profiles, highlighting the complexity of apocarotenoid metabolism. mdpi.com

Table 1: Expression of Carotenoid Cleavage Dioxygenase (CCD) Gene Subfamilies in Different Plant Tissues

Gene Subfamily Plant Species Tissues with Notable Expression Putative Function Reference(s)
CCD1 Forsythia suspensa Flowers, Fruits Pigment and volatile synthesis frontiersin.org
Solanum lycopersicum (Tomato) Fruit β-ionone (aroma) formation plos.org
Citrus sinensis (Orange) Fruit Balances carotenoid content, produces apocarotenoid signals frontiersin.orgresearchgate.net
CCD4 Forsythia suspensa Flowers, Fruits Pigment synthesis frontiersin.org
Arabidopsis thaliana Seeds Carotenoid homeostasis plos.org
Populus trichocarpa (Poplar) - Coloring of pulp and flower organs mdpi.com
NCED Populus trichocarpa (Poplar) - ABA biosynthesis, stress response mdpi.com
Triticum aestivum (Wheat) Seeds ABA biosynthesis, stress and dormancy regulation plos.org

Environmental Factors Influencing Gene Regulation (e.g., Light, Stress)

The expression of genes in the carotenoid and apocarotenoid pathways is significantly influenced by environmental factors, most notably light and various forms of stress. frontiersin.orgresearchgate.net These factors modulate the activity of transcription factors, thereby fine-tuning the production of carotenoids and their derivatives to meet the plant's physiological needs. frontiersin.orgsemanticscholar.org

Light: Light is a primary environmental signal regulating carotenoid biosynthesis. semanticscholar.org Key transcription factors such as Phytochrome-Interacting Factors (PIFs) and ELONGATED HYPOCOTYL 5 (HY5) are central to this regulation. PIFs, like PIF1 in Arabidopsis, act as repressors of carotenoid biosynthesis in the dark by directly binding to the promoter of the PSY gene. frontiersin.orgsemanticscholar.org Upon exposure to light, phytochromes are activated and mediate the degradation of PIFs, thus de-repressing PSY expression and promoting carotenoid accumulation. frontiersin.org Conversely, HY5 acts as a positive regulator of photomorphogenesis and can activate the expression of carotenogenic genes. researchgate.net The ratio of different light qualities, such as red to far-red light, can also influence gene expression and subsequent apocarotenoid production, including the synthesis of ABA. nih.gov

Stress: Abiotic stresses such as drought, high salinity, and extreme temperatures are potent inducers of carotenoid and apocarotenoid biosynthesis. mdpi.comresearchgate.netd-nb.info A primary response to stress is the increased production of the phytohormone ABA, an apocarotenoid synthesized via the NCED-catalyzed cleavage of xanthophylls. frontiersin.orgmdpi.com The expression of NCED genes is strongly upregulated under stress conditions, leading to ABA accumulation, which in turn orchestrates a wider stress-response signaling cascade, including stomatal closure to reduce water loss. mdpi.complos.org Other stresses, such as high light, lead to photo-oxidative stress, which not only directly generates apocarotenoids through non-enzymatic oxidation but also transcriptionally upregulates carotenoid biosynthetic genes as a protective mechanism. nih.govwiley.combiorxiv.org Studies in Salvia miltiorrhiza and Forsythia suspensa have shown that the expression levels of several CCD genes, particularly from the CCD4 subfamily, vary significantly under treatments that mimic stress conditions, indicating their role in stress response pathways. frontiersin.orgmdpi.com

Table 2: Influence of Environmental Factors on Key Regulatory Genes in Apocarotenoid Biosynthesis

Environmental Factor Key Regulatory Gene/Factor Effect on Gene Expression Consequence for Apocarotenoid Pathway Reference(s)
Light PIF1 (Phytochrome-Interacting Factor 1) Repressed by light De-repression of PSY gene, leading to increased carotenoid precursor availability frontiersin.orgsemanticscholar.org
Light HY5 (Elongated Hypocotyl 5) Activated by light Activation of carotenogenic genes frontiersin.orgresearchgate.net
Drought/Salinity Stress NCED (9-cis-epoxycarotenoid dioxygenase) Upregulated Increased ABA biosynthesis mdpi.complos.org
Temperature Stress Carotenoid Biosynthesis Genes (e.g., PSY, PDS) Upregulated at high/low temperatures Increased overall carotenoid production d-nb.info
High Light Stress Carotenoid Biosynthesis Genes Upregulated Increased production of photoprotective carotenoids and signaling apocarotenoids nih.govwiley.com

Metabolic Transformations and Catabolism of 4 Apo Beta Carotenol

Enzymatic Interconversions of 4'-Apo-beta-carotenol and its Aldehyde Form

The metabolism of this compound is closely linked to its aldehyde counterpart, 4'-Apo-beta-carotenal. These two compounds can be interconverted, with oxidation and reduction reactions playing a pivotal role in their metabolic fate.

Oxidation of 4'-Apo-β-carotenal to Neurosporaxanthin (B1200220) (Carboxylic Acid)

A key metabolic pathway for 4'-Apo-beta-carotenal is its oxidation to the carboxylic acid, neurosporaxanthin. wikipedia.orgebi.ac.uk This conversion is a crucial step in the biosynthesis of neurosporaxanthin in certain fungi. wikipedia.orgebi.ac.uknih.govnih.gov

The oxidation of 4'-Apo-beta-carotenal to neurosporaxanthin is catalyzed by a specific group of enzymes known as aldehyde dehydrogenases (ALDHs). wikipedia.orgebi.ac.uknih.govwikipedia.org In the fungus Neurospora crassa, the enzyme responsible for this final step in neurosporaxanthin biosynthesis is YLO-1. wikipedia.orgnih.govnih.gov Similarly, in Fusarium fujikuroi, the orthologous enzyme is CarD. wikipedia.orgnih.govus.es

In vitro studies have confirmed the function of these enzymes. Purified YLO-1 protein has been shown to convert beta-apo-4'-carotenal into neurosporaxanthin by oxidizing the terminal aldehyde group to a carboxyl group. ebi.ac.uknih.gov Likewise, heterologously expressed CarD from F. fujikuroi demonstrated the ability to form neurosporaxanthin and other apocarotenoid acids from their corresponding apocarotenals. nih.gov The disruption of the carD gene in a carotenoid-overproducing strain of F. fujikuroi resulted in the loss of neurosporaxanthin and the accumulation of its precursors, beta-apo-4'-carotenal and its alcohol form, beta-apo-4'-carotenol. nih.gov This provides strong evidence for the in vivo function of CarD. nih.gov

Interestingly, while both YLO-1 and CarD can act on 4'-Apo-beta-carotenal, they exhibit a degree of substrate flexibility, being able to oxidize other apocarotenals as well. nih.govus.es However, they appear to have a specific requirement for their apocarotenal (B190595) substrates, as neither enzyme was found to be active in converting retinal to retinoic acid. us.es

Table 1: Key Aldehyde Dehydrogenases in Neurosporaxanthin Biosynthesis

Enzyme Organism Gene Substrate Product
YLO-1 Neurospora crassa ylo-1 4'-Apo-β-carotenal Neurosporaxanthin
CarD Fusarium fujikuroi carD 4'-Apo-β-carotenal Neurosporaxanthin

Interconversion with Related Apocarotenoids

The metabolism of this compound is part of a larger network of apocarotenoid interconversions. The parent compound, beta-carotene (B85742), can undergo oxidative cleavage at various positions to produce a range of apocarotenals. nih.govnih.gov For instance, cleavage at the 9',10' double bond by the enzyme β-carotene 9'10'-oxygenase 2 (BCO2) yields β-apo-10'-carotenal. nih.gov These apocarotenals can then be further metabolized.

In mammals, β-apo-8'-carotenal has been shown to be extensively converted to its corresponding acid and alcohol forms. nih.gov Studies with rat and chicken liver fractions have shown that while retinal is exclusively oxidized by the soluble fraction, apocarotenals are primarily oxidized by the particulate fractions, a process activated by NAD+ or NADP+. nih.gov Furthermore, significant amounts of 8'-, 10'-, and 12'-apo-beta-carotenoic acids were identified in the intestines of rats administered 8'-apo-beta-carotenal. nih.govcapes.gov.br This indicates a broader pathway of apocarotenal oxidation in animals.

In plants, the overexpression of phytoene (B131915) synthase, a key enzyme in carotenoid biosynthesis, leads to an increase in β-apocarotenoids, including retinal and β-apo-10'-carotenal. nih.govwiley.com This suggests a dynamic interplay between carotenoid synthesis and the production of various apocarotenoids.

Mechanisms of Degradation of this compound

Beyond enzymatic interconversions, this compound is also subject to degradation through various mechanisms, primarily oxidative processes.

Oxidative Degradation Processes

Carotenoids, including apocarotenoids, are susceptible to oxidative degradation due to their conjugated polyene chain. smolecule.commdpi.comsci-hub.se This degradation can be either enzymatic or non-enzymatic. wiley.comsci-hub.seresearchgate.net Non-enzymatic degradation can occur through exposure to reactive oxygen species (ROS), light, and heat. sci-hub.seresearchgate.net

Enzymatic degradation can be carried out by specific carotenoid cleavage oxygenases (CCOs) or non-specific enzymes like lipoxygenases and peroxidases. sci-hub.seresearchgate.net These processes lead to the formation of a wide variety of smaller molecules. mdpi.com For example, the eccentric cleavage of β-carotene can lead to a series of β-apo-carotenal derivatives. mdpi.com Studies have shown that β-apo-8'-carotenal can act as a substrate in peroxidation reactions, protecting fatty acids from oxidation. mdpi.com

In plants, apocarotenoids can be further metabolized by enzymes involved in detoxifying reactive carbonyl species, such as aldehyde reductases and aldehyde dehydrogenases. nih.gov

In Vitro Studies on Stability and Degradation Kinetics

The stability of apocarotenoids is a critical factor influencing their biological availability and function. In vitro studies provide valuable insights into their degradation kinetics.

The degradation of carotenoids often follows first-order kinetics. mdpi.com The stability is influenced by factors such as pH, with higher degradation rates observed under acidic conditions due to protonation and subsequent isomerization and degradation reactions. researchgate.net

Studies on Caco-2 cells, a model for the human intestinal epithelium, have shown that β-apo-8'-carotenal is rapidly taken up and extensively metabolized to β-apo-8'-carotenoic acid and 5,6-epoxy-β-apo-8'-carotenol. researchgate.net Similarly, β-apo-10'-carotenal was converted to 5,6-epoxy-β-apo-10'-carotenol and a dihydro-β-apo-10'-carotenol, while β-apo-13-carotenone was extensively degraded. researchgate.net These findings suggest that dietary apocarotenals undergo significant metabolism in intestinal cells. researchgate.net

The encapsulation of carotenoids can significantly enhance their stability. For instance, the half-life of β-carotene can be increased from about 30 days to over 100 days at room temperature when encapsulated. mdpi.com

Compartmentalization of this compound Metabolism within Organisms

The metabolism of this compound does not occur in a homogenous cellular environment. Instead, it is highly organized within specific subcellular and tissue compartments, a strategy that allows for the precise regulation of metabolic fluxes and the separation of potentially reactive intermediates.

Subcellular Localization of Enzymes

The enzymes responsible for the synthesis and subsequent transformation of this compound and its precursors are strategically located within different cellular organelles. This compartmentalization is crucial for controlling the metabolic fate of these compounds.

In mammals, the initial cleavage of carotenoids is carried out by two key enzymes with distinct subcellular localizations. Beta-carotene 15,15'-dioxygenase (BCO1) is a cytosolic enzyme responsible for the central cleavage of beta-carotene to produce retinal. nih.govwikipedia.org BCO1 has also been shown to cleave beta-apo-4'-carotenal, albeit at a lower rate than its primary substrate, beta-carotene. nih.gov The second key enzyme, beta-carotene 9',10'-dioxygenase (BCO2), is located in the mitochondria and catalyzes the eccentric cleavage of carotenoids. nih.govwikipedia.orgnih.gov

The conversion of the aldehyde group of beta-apo-4'-carotenal to the alcohol group of this compound is a reduction reaction. This step is likely catalyzed by members of the large family of alcohol dehydrogenases (ADHs) or aldehyde reductases. nih.govmdpi.com These enzymes are ubiquitously distributed within cells, with prominent localization in the cytosol, allowing them to act on aldehyde substrates generated by enzymes like BCO1.

In plants, the metabolism of apocarotenoids is primarily associated with plastids, where carotenoids are synthesized and stored. csic.es Carotenoid cleavage dioxygenases (CCDs) in plants are typically found in plastids, with the notable exception of CCD1, which is located in the cytosol. nih.gov Therefore, the generation of apocarotenals can occur in both plastids and the cytosol. The subsequent reduction to apocarotenols would then proceed in the compartment where the aldehyde precursor is available.

In fungi, such as Neurospora crassa, the enzyme responsible for the oxidation of beta-apo-4'-carotenal, beta-apo-4'-carotenal oxygenase (encoded by the ylo-1 gene), has been identified. unirioja.eswikipedia.org While its precise subcellular localization is not definitively stated in all literature, some aldehyde dehydrogenases in fungi possess transmembrane domains, suggesting potential association with cellular membranes. unirioja.es

Table 1: Subcellular Localization of Key Enzymes in this compound Metabolism

Enzyme Abbreviation Subcellular Location Organism(s)
Beta-carotene 15,15'-dioxygenase BCO1 Cytosol Mammals
Beta-carotene 9',10'-dioxygenase BCO2 Mitochondria Mammals
Carotenoid Cleavage Dioxygenases CCDs Plastids (most), Cytosol (CCD1) Plants
Beta-apo-4'-carotenal oxygenase - Not definitively specified Fungi (Neurospora crassa, Fusarium fujikuroi)
Alcohol Dehydrogenases / Aldehyde Reductases ADHs / - Cytosol, Mitochondria General

Tissue-Specific Metabolic Pathways

The metabolism of this compound and its related compounds exhibits significant tissue specificity, reflecting the diverse physiological roles of apocarotenoids in different parts of an organism.

In mammals, the intestine and liver are the primary sites for carotenoid metabolism. nih.govnih.gov In the intestinal mucosa, dietary beta-carotene is absorbed and can be cleaved by BCO1 and BCO2. nih.govnih.gov A study using rabbit intestinal mucosa demonstrated the metabolism of various beta-apocarotenols, suggesting that the intestine is a key site for the transformation of these compounds. The liver also plays a central role in processing carotenoids and their metabolites delivered from the intestine via chylomicrons. nih.gov The expression of both BCO1 and BCO2 has been confirmed in the liver and intestine of mice. nih.gov Research on rats has shown that the liver is a major site of beta-carotene accumulation and metabolism. nih.gov

In plants, the metabolic pathways of apocarotenoids are highly active in various tissues, contributing to growth, development, and environmental responses. For instance, in transgenic Arabidopsis thaliana with high beta-carotene accumulation in the roots , a corresponding increase in beta-apocarotenoids and the induction of detoxification enzymes that convert apocarotenals to apocarotenols and apocarotenoic acids were observed. nih.gov In citrus fruits, CCD4 activity in the flavedo (the colored outer peel) is involved in carotenoid turnover and the production of specific pigments. wiley.com The aroma and color of many flowers and fruits are due to the production of volatile apocarotenoids, indicating active carotenoid cleavage pathways in these tissues. oup.com

In the fungus Neurospora crassa, the production of neurosporaxanthin from beta-apo-4'-carotenal is a key part of its carotenoid biosynthetic pathway, which contributes to the organism's orange pigmentation. unirioja.eswikipedia.org This indicates a specialized metabolic pathway for this apocarotenoid within the fungal mycelium.

Table 2: Tissue-Specific Metabolism related to this compound

Organism Tissue Metabolic Activity Key Enzymes/Pathways
Mammals Intestine Absorption and cleavage of carotenoids, metabolism of apocarotenols. BCO1, BCO2, Alcohol Dehydrogenases
Mammals Liver Major site for processing and storage of carotenoids and their metabolites. BCO1, BCO2, Alcohol Dehydrogenases
Plants Roots Detoxification of excess beta-carotene via conversion to apocarotenoids. CCDs, Aldehyde/Alcohol Dehydrogenases
Plants Fruits/Flowers Production of pigments and aroma compounds from carotenoid cleavage. CCDs
Fungi Mycelium Biosynthesis of neurosporaxanthin from beta-apo-4'-carotenal. Beta-apo-4'-carotenal oxygenase

Biological Roles and Mechanistic Insights of 4 Apo Beta Carotenol

Roles in Fungi and Microorganisms

In the fungal kingdom, carotenoids and their derivatives are not merely for coloration but are involved in crucial physiological and protective functions. mdpi.commdpi.com

4'-Apo-beta-carotenol is a known derivative in the biosynthetic pathway of neurosporaxanthin (B1200220), the characteristic orange pigment found in fungi such as Neurospora crassa and Fusarium fujikuroi. nih.govnih.gov The biosynthesis of neurosporaxanthin, a C35 apocarotenoid, involves a series of enzymatic steps. nih.gov

In Fusarium fujikuroi, the disruption of the carD gene, which encodes an aldehyde dehydrogenase, leads to the cessation of neurosporaxanthin production. nih.govwikipedia.org Instead, the organism accumulates β-apo-4'-carotenal and its derivative, this compound. nih.gov This finding highlights the role of this compound as a direct metabolic precursor in this pathway. The accumulation of this alcohol form suggests a reduction of the aldehyde, β-apo-4'-carotenal, occurs in the absence of the subsequent oxidation step to the carboxylic acid, neurosporaxanthin. nih.gov

Research on Neurospora crassa has further elucidated the complexity of this pathway. While earlier models suggested a straightforward conversion, analysis of various mutants has revealed alternative reaction sequences. nih.govebi.ac.uk For instance, the cleavage of torulene (B1238558) by the enzyme CAO-2 produces β-apo-4'-carotenal, the direct precursor to neurosporaxanthin. ebi.ac.uk The presence of this compound in mutants unable to complete the final oxidation step underscores its position as a key intermediate. nih.gov

FungusGene InvestigatedEffect of Gene DisruptionAccumulated Compounds
Fusarium fujikuroicarDLoss of neurosporaxanthin productionβ-apo-4'-carotenal, this compound
Neurospora crassaylo-1Accumulation of intermediates other than β-apo-4'-carotenalapo-4'-lycopenal, apo-4'-lycopenol

Carotenoids in microorganisms are known to be involved in protecting cells from photo-oxidative damage. frontiersin.orgnih.gov Their conjugated double-bond system allows them to quench reactive oxygen species (ROS), which can be generated under various stress conditions, including high light exposure. frontiersin.orgnih.gov While direct studies on the specific role of this compound in stress response are limited, its nature as an apocarotenoid suggests a potential role. Apocarotenoids, as a class, are recognized for their involvement in stress signaling. nih.govmdpi.com For example, β-cyclocitral, another β-carotene-derived apocarotenoid, is a signaling molecule that mediates the response to singlet oxygen stress. frontiersin.orgnih.gov

The production of carotenoids, and by extension their apocarotenoid derivatives, is often regulated by environmental cues such as light. nih.gov In Fusarium fujikuroi, the genes involved in the carotenoid pathway, including those leading to neurosporaxanthin, are influenced by light. nih.gov This suggests that the production of intermediates like this compound is part of a broader adaptive response to environmental stimuli.

Involvement in Pigment Production (e.g., Neurosporaxanthin)

Roles in Plant Biology and Development

In plants, apocarotenoids are a diverse group of metabolites that include important hormones, signaling molecules, pigments, and volatiles. frontiersin.orgnih.gov They are formed through the oxidative cleavage of carotenoids, a process that can be either enzymatic or non-enzymatic. frontiersin.org

Apocarotenoids are well-established as signaling molecules in various aspects of plant growth, development, and stress response. nih.govnih.govresearchgate.net This class of compounds includes phytohormones like abscisic acid (ABA) and strigolactones, which regulate processes from seed dormancy to plant architecture. nih.govnih.gov Other apocarotenoids, such as β-cyclocitral, act as retrograde signaling molecules, communicating stress signals from the chloroplast to the nucleus. frontiersin.org

While specific signaling roles for this compound have not been explicitly detailed, its identity as a β-apocarotenoid places it within a functionally significant class of molecules. Research on transgenic Arabidopsis that accumulate high levels of β-carotene and, consequently, β-apocarotenoids, has shown feedback regulation on carotenogenic gene expression. nih.gov This suggests the involvement of specific apocarotenoid signaling molecules in maintaining carotenoid homeostasis. nih.gov The study also revealed that enzymes involved in detoxifying reactive carbonyl species can convert apocarotenals into their corresponding apocarotenols and apocarotenoic acids, indicating a metabolic pathway for these compounds in plants. nih.gov

Apocarotenoid Class/ExampleGeneral Role in PlantsSpecific Function
Abscisic Acid (ABA)PhytohormoneRegulator of abiotic stress response and seed dormancy. nih.govnih.gov
StrigolactonesPhytohormoneRegulator of plant architecture and rhizosphere signaling. nih.govresearchgate.net
β-cyclocitralSignaling MoleculeMediates response to singlet oxygen stress. frontiersin.orgnih.gov
β-apocarotenoids (general)Signaling MoleculesPotential feedback regulation of carotenoid biosynthesis. nih.gov

Contribution to Volatile Production and Plant-Environment Interactions

Mechanistic Studies on Molecular Interactions (Non-Mammalian Cellular Models)

Understanding the molecular interactions of this compound requires examining the enzymes that act upon it and its precursors. In non-mammalian systems, particularly fungi, the enzymes involved in neurosporaxanthin biosynthesis provide key insights.

The conversion of β-apo-4'-carotenal to neurosporaxanthin is catalyzed by an aldehyde dehydrogenase, such as CarD in Fusarium fujikuroi. nih.gov In the absence of this enzyme, the aldehyde substrate can be reduced to this compound. This reduction suggests the presence of alcohol dehydrogenases or similar reductase enzymes that can act on apocarotenals.

In vitro assays with purified enzymes have been crucial in defining these pathways. For example, purified CarT enzyme from Fusarium fujikuroi was shown to efficiently cleave torulene to produce β-apo-4'-carotenal. ebi.ac.uk Similarly, heterologously expressed CarD protein demonstrated the ability to oxidize various apocarotenals to their corresponding acids. nih.gov These studies confirm the substrate-enzyme relationships and the position of compounds like this compound as intermediates that can arise from side reactions or in mutant strains.

In plants, studies on Caco-2 cells, although a mammalian model, provide analogous insights into the potential metabolism of apocarotenals in intestinal cells. These studies show that β-apocarotenals are rapidly taken up and extensively metabolized to their corresponding acids and alcohols, suggesting that similar enzymatic machinery for reduction and oxidation of these compounds exists across different biological kingdoms. researchgate.net

Investigation of Receptor Binding or Gene Regulation in Model Organisms

Recent research has shed light on the ability of apocarotenoids, including derivatives of this compound, to interact with nuclear receptors and modulate gene expression in various model systems. These findings suggest that beyond their role as vitamin A precursors, these compounds may have direct biological activities.

Studies have demonstrated that certain β-apocarotenoids can act as antagonists for retinoid X receptors (RXRs) and retinoic acid receptors (RARs), which are crucial regulators of numerous physiological processes. For instance, β-apo-13-carotenone has been identified as a high-affinity antagonist for all three isotypes of RARs (RARα, RARβ, and RARγ) and for RXRα. nih.gov It binds to these receptors with an affinity comparable to their natural agonists, 9-cis-retinoic acid and all-trans-retinoic acid. nih.gov Similarly, β-apo-14'-carotenal and its corresponding carboxylic acid, β-apo-14'-carotenoic acid, also bind to RARs, although with a slightly lower affinity. nih.gov These compounds have been shown to inhibit the retinoic acid-induced expression of target genes like RARβ and CYP26A1 in human hepatoma cells. nih.gov

In a study using normal human bronchial epithelial cells, it was observed that β-carotene and β-apo-14'-carotenoic acid could counteract the downregulation of RARβ caused by the carcinogen benzo[a]pyrene, found in cigarette smoke. nih.gov This suggests a potential protective role for these compounds against certain carcinogenic processes.

Further investigations into the molecular interactions of apocarotenoids have been conducted using computational docking analyses. A study on 14-apo-beta-carotenol predicted its potential binding affinity with several proteins involved in inflammation, cell death, and antioxidant response. researchgate.net The proteins identified included MAPK14, NFE2L2, TNFRSF1A, ALOX5, MCP-1, PPKCD, EXOC3, RARG, TNFRSF1B, CASP-8, RARB, and RARA. researchgate.net These in silico findings suggest that 14-apo-beta-carotenol may have the potential to modulate inflammatory and antioxidant pathways, though these predictions require confirmation through in vivo studies. researchgate.net

In the fungus Fusarium fujikuroi, the expression of the carD gene, which encodes the aldehyde dehydrogenase responsible for converting β-apo-4'-carotenal to neurosporaxanthin, is influenced by light and is upregulated in carotenoid-overproducing mutants. nih.gov This indicates a regulatory link between carotenoid biosynthesis and the expression of genes involved in apocarotenoid processing. Similarly, in Neurospora crassa, the cao-2 mRNA, which is involved in the carotenoid pathway, is induced by light in a manner dependent on the WC-1 and WC-2 proteins. ebi.ac.uk

The table below provides a summary of the investigated receptor binding and gene regulation activities of this compound and related apocarotenoids in different model organisms.

CompoundModel Organism/SystemTarget Receptor/GeneObserved Effect
β-apo-13-carotenone Human cell linesRARα, RARβ, RARγ, RXRαHigh-affinity antagonist. nih.gov
β-apo-14'-carotenal Human cell linesRARsBinds to RARs and antagonizes retinoic acid-induced gene expression. nih.gov
β-apo-14'-carotenoic acid Human bronchial epithelial cellsRARβCounteracts carcinogen-induced downregulation. nih.gov
14-apo-beta-carotenol In silico docking analysisMAPK14, NFE2L2, TNFRSF1A, etc.Predicted binding affinity, suggesting potential anti-inflammatory and antioxidant activity. researchgate.net
β-apo-4'-carotenal Fusarium fujikuroicarD geneSubstrate for the CarD enzyme, whose gene expression is light-regulated. nih.gov
Torulene Neurospora crassacao-2 genePrecursor to β-apo-4'-carotenal; cao-2 mRNA is light-induced. ebi.ac.uk

Analytical Methodologies for the Characterization and Quantification of 4 Apo Beta Carotenol

Chromatographic Separation Techniques

Chromatographic methods are fundamental to the analysis of 4'-Apo-beta-carotenol, enabling its separation from other related compounds and complex matrix components. The choice of technique is often dictated by the sample matrix, the required sensitivity, and the specific research question.

High-Performance Liquid Chromatography (HPLC) with Various Detection Systems (e.g., DAD)

High-Performance Liquid Chromatography (HPLC) stands as the most prevalent technique for the analysis of carotenoids and their derivatives due to its high precision and resolving power. mdpi.com Reversed-phase (RP) HPLC is particularly popular, often utilizing C18 and C30 columns which provide excellent separation of these non-polar compounds. mdpi.com A key advantage of HPLC is its compatibility with various detection systems, most notably the Diode Array Detector (DAD).

A DAD detector allows for the acquisition of the entire UV-Vis spectrum of the eluting compounds, which is crucial for the tentative identification of carotenoids based on their characteristic absorption spectra. mdpi.comresearchgate.net The specific absorption maxima (λmax) can help differentiate between various carotenoids and their isomers. researchgate.net For instance, a developed RP-HPLC method can separate 15 different carotenoids, including β-apo-8'-carotenal, a related apocarotenoid, using a gradient elution with a mixture of acetonitrile (B52724), tert-butyl-methyl ether, and water. nih.gov The identification of compounds is confirmed by comparing their retention times and spectral data with those of authentic standards. researchgate.net

The following table summarizes typical HPLC conditions used for the analysis of apocarotenoids and related compounds:

ParameterDetailsReference(s)
Column YMC-C30 reversed-phase (250 mm × 4.6 mm i.d., 5-μm) mdpi.com
Zorbax Eclipse Plus C18 (2.1 × 50 mm, 1.8 µm) nih.gov
Suplex pKb-100 nih.gov
Mobile Phase Gradient of methanol, methyl-tert-butyl ether, and water mdpi.com
Acetonitrile, tert-butyl-methyl ether, and water nih.gov
0.02% formic acid in MeOH:ACN (95:5, v/v) (isocratic) nih.gov
Detector Diode Array Detector (DAD) mdpi.comnih.govnih.gov
Quantification Based on peak area at a specific wavelength compared to a standard curve nih.gov

Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography (SFC) has emerged as a powerful and "green" alternative to traditional liquid chromatography for the analysis of nonpolar compounds like carotenoids. researchgate.netthieme-connect.de SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the mobile phase, often with the addition of a polar organic modifier like methanol. thieme-connect.deuva.es This technique combines the advantages of both gas and liquid chromatography, offering high efficiency, faster separations, and reduced consumption of organic solvents. researchgate.netthieme-connect.de

SFC is particularly well-suited for the analysis of thermally labile and high-molecular-weight compounds that are not amenable to GC. researchgate.net When coupled with mass spectrometry, SFC-MS provides a highly sensitive and selective tool for the analysis of complex mixtures of apocarotenoids. uva.es An online coupling of Supercritical Fluid Extraction (SFE) with SFC-MS further streamlines the analytical workflow, reducing sample handling, analysis time, and the risk of contamination. nih.gov This integrated approach has been successfully used to identify a wide range of carotenoids and apocarotenoids, including the first-time detection of certain compounds like 4-oxo-apo-β-carotenals in some samples. uva.es The analysis time for such methods can be significantly shorter than conventional LC methods, often under 20 minutes. uva.esresearchgate.net

Thin-Layer Chromatography (TLC) in Research Contexts

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique that is often used for the preliminary separation and screening of carotenoids in various samples. researchgate.netuoradea.ro While not as quantitative or high-resolution as HPLC or SFC, TLC is valuable for quickly assessing the carotenoid profile of a sample and for isolating fractions for further analysis. researchgate.net

In TLC, a stationary phase, typically silica (B1680970) gel, is coated on a plate, and a mobile phase, often a mixture of petroleum ether, acetone (B3395972), and hexane, moves up the plate by capillary action, separating the components of the sample based on their differential partitioning between the two phases. researchgate.net The separated compounds appear as spots on the plate, which can be visualized under visible or UV light. researchgate.net The retention factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, can be used for tentative identification by comparing it to standards. uoradea.ro TLC has been successfully used to separate and identify β-carotene in tomato extracts. uoradea.ro For more precise analysis, TLC can be combined with other techniques like mass spectrometry or densitometry. researchgate.net

Mass Spectrometry (MS) Applications in Structural Elucidation and Quantification

Mass Spectrometry (MS) is an indispensable tool for the definitive identification and structural elucidation of this compound and other apocarotenoids. researchgate.net It provides information about the molecular weight and fragmentation pattern of a compound, which serves as a molecular fingerprint. When coupled with a chromatographic separation technique like LC or SFC, it becomes a highly powerful analytical platform.

Atmospheric Pressure Chemical Ionization (APCI) and Electrospray Ionization (ESI) are the most commonly used ionization sources for the MS analysis of carotenoids. mdpi.com APCI is particularly effective for nonpolar carotenoids. mdpi.com Tandem mass spectrometry (MS/MS) further enhances structural elucidation by fragmenting a selected precursor ion and analyzing the resulting product ions. nih.gov This fragmentation pattern provides detailed structural information. For instance, the MS/MS spectrum of β-apo-8'-carotenal, a related compound, shows characteristic fragment ions that aid in its identification. nih.gov

LC-MS/MS for Metabolite Profiling

The coupling of Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is a cornerstone of modern metabolomics and is exceptionally well-suited for the comprehensive profiling of apocarotenoids in biological and food samples. researchgate.netpreprints.org This technique offers high sensitivity and selectivity, allowing for the detection and quantification of low-abundance metabolites in complex matrices. researchgate.netnih.gov

LC-MS/MS methods have been developed for the simultaneous analysis of multiple carotenoids and their metabolites. preprints.orgnih.gov For example, an efficient method using ultra-high performance liquid chromatography (UHPLC) coupled to a triple quadrupole mass spectrometer (QqQ-MS/MS) in selective reaction monitoring (SRM) mode allows for the quantitative analysis of a wide range of apocarotenoids. researchgate.net This approach enables the creation of detailed metabolite profiles, which are crucial for understanding the metabolic fate of carotenoids and the biological roles of their cleavage products. researchgate.net In human plasma, a developed HPLC-MS/MS method could quantify 16 different fat-soluble vitamins and carotenoids, including E-β-apo-8'-carotenal. nih.gov

The following table highlights key parameters of an LC-MS/MS method for apocarotenoid profiling:

ParameterDetailsReference(s)
Chromatography Ultra-High Performance Liquid Chromatography (UHPLC) researchgate.net
Mass Spectrometer Triple Quadrupole (QqQ) or Quadrupole-Orbitrap (Q-Orbitrap) researchgate.net
Ionization Mode Selective Reaction Monitoring (SRM) researchgate.net
Application Quantitative profiling of apocarotenoids in plant tissues researchgate.net

Sample Preparation and Extraction Techniques for Research Samples

The extraction of this compound and other carotenoids from research samples is a critical step that significantly influences the accuracy and reliability of the final analysis. The choice of extraction method depends heavily on the sample matrix, particularly its fat content. nih.gov Due to their lipophilic nature, carotenoids are extracted using organic solvents. researchgate.net

A common approach involves liquid-liquid extraction (LLE) using a mixture of solvents. nih.gov For instance, a mixture of ethanol (B145695), tert-butyl methyl ether, and tetrahydrofuran (B95107) has been used for the micro-scale extraction of β-carotene and various β-apocarotenals from cell culture media. nih.gov For food samples, a mixture of hexane, acetone, and ethanol is often employed. mdpi.com To prevent degradation of these sensitive compounds during extraction, antioxidants like butylated hydroxytoluene (BHT) are frequently added to the extraction solvents. nih.gov

For high-fat samples, a saponification step may be necessary to hydrolyze triglycerides, which can interfere with the extraction and analysis. food.gov.uk However, saponification can also lead to the degradation of carotenoids, so it must be performed under carefully controlled, mild conditions. food.gov.uk An alternative to saponification for high-fat samples is enzymatic hydrolysis using lipase. food.gov.uk

After extraction, the solvent is typically evaporated under a stream of nitrogen, and the residue is redissolved in a solvent compatible with the subsequent chromatographic analysis. researchgate.net The extract is often filtered through a syringe filter to remove any particulate matter before injection into the chromatograph. researchgate.net It is crucial to perform all sample preparation steps under low light and temperature to minimize the degradation of these light- and heat-sensitive compounds. cgiar.org

Considerations for Preventing Oxidation during Analysis

A primary challenge in the analysis of this compound is its susceptibility to oxidative degradation due to its polyunsaturated structure. smolecule.com Oxidation can occur during sample collection, extraction, and analysis, leading to inaccurate quantification and misidentification of compounds. Therefore, stringent measures must be implemented to minimize exposure to pro-oxidative factors such as light, heat, and atmospheric oxygen.

Key strategies to prevent oxidation include:

Use of Antioxidants: The addition of antioxidants to extraction solvents and mobile phases is a common practice. Butylated hydroxytoluene (BHT) is frequently used to protect carotenoids from degradation during analytical procedures. fao.org

Inert Atmosphere: Conducting sample preparation steps under an inert atmosphere, such as nitrogen gas, is crucial. nih.govthegoodscentscompany.com Solvents are often dried under a stream of nitrogen to prevent oxidation of the analytes. nih.gov

Light and Temperature Control: Samples are typically handled in amber glass vials or under subdued light to prevent photo-oxidation. researchgate.netthegoodscentscompany.com Storage at low temperatures, such as -80°C, is recommended for extracts to maintain their integrity before analysis. nih.gov

Rapid Analysis: Minimizing the time between extraction and analysis can significantly reduce the chances of degradation.

Table 1: Strategies for Preventing Oxidation of this compound during Analysis

Protective MeasureRationaleCommon ApplicationSource(s)
Antioxidants (e.g., BHT) Scavenge free radicals that initiate oxidation chain reactions.Added to extraction solvents and HPLC mobile phases. fao.org
Inert Atmosphere (Nitrogen) Displaces oxygen, a key component in oxidation reactions.Used for drying extracts and blanketing samples during storage and preparation. nih.govthegoodscentscompany.com
Light Protection Prevents photo-degradation caused by UV and visible light.Use of amber vials, aluminum foil, and low-light laboratory conditions. researchgate.netthegoodscentscompany.com
Low Temperature Slows down the rate of chemical reactions, including oxidation.Sample storage at -80°C; use of refrigerated autosamplers. fao.orgnih.gov
Rapid Processing Reduces the duration of exposure to potentially degrading conditions.Efficient workflow from sample extraction to injection. nih.gov

Methods for Complex Biological Matrices

Analyzing this compound in complex biological matrices such as plant tissues, cell cultures, or processed foods requires robust extraction and cleanup procedures followed by sensitive detection methods. researchgate.netnih.govnih.gov The goal is to efficiently isolate the target analyte from interfering substances like fats, proteins, and other pigments.

Sample Preparation: The extraction process is tailored to the specific matrix. For plant tissues, this may involve grinding the sample in liquid nitrogen, followed by ultrasound-assisted extraction with organic solvents like acetone or a mixture of acetonitrile and water. researchgate.netnih.gov For cell cultures, cells are often lysed and extracted with solvents such as acetone and hexanes. nih.gov Solid-phase extraction (SPE) is a valuable cleanup step to remove interfering compounds and concentrate the apocarotenoids before analysis. nih.gov

Chromatographic Separation and Detection: High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) are the standard techniques for separating this compound from other carotenoids and metabolites. researchgate.netnih.gov Reversed-phase columns, particularly C18 and C30, are commonly employed. nih.gov

Detection is typically achieved using photodiode array (PDA) or UV-Vis detectors, which identify compounds based on their characteristic absorption spectra. nih.gov However, for higher specificity and sensitivity, especially in complex matrices, mass spectrometry (MS) is indispensable. researchgate.netscispace.com Techniques like atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) are coupled with tandem mass spectrometry (MS/MS) or high-resolution mass spectrometers like quadrupole-Orbitrap (Q-Orbitrap) to provide definitive identification and quantification based on mass-to-charge ratio and fragmentation patterns. researchgate.netnih.govsid.ir

Table 2: Analytical Methods for this compound in Biological Matrices

MatrixExtraction/Cleanup MethodAnalytical TechniqueKey ParametersSource(s)
Plant Tissues (e.g., Rice Roots, Tomato) Ultrasound-assisted extraction with acetonitrile/water; Solid Phase Extraction (SPE).UHPLC-Q-Orbitrap MSColumn: UHPLC C18; Detection: High-resolution mass spectrometry in positive ionization mode. researchgate.netnih.gov
Caco-2 Cells Lysis followed by liquid-liquid extraction with acetone and hexanes; drying under nitrogen.HPLC-DADColumn: C30; Mobile Phase: Gradient of methanol, methyl-tert-butyl ether, and water; Detection: Diode array detector monitoring multiple wavelengths. nih.gov
Processed Foods Saponification (for high-fat matrices) followed by liquid-liquid extraction with ethanol/hexane.HPLC-DAD and LC-MS/MSColumn: C30 or C18; Mobile Phase: Gradient of methanol, acetonitrile, water; Detection: DAD for quantification, Triple Quadrupole (QqQ) MS for identification. nih.gov

Research Perspectives and Future Directions in 4 Apo Beta Carotenol Studies

Elucidation of Undiscovered Biosynthetic Enzymes and Pathways

While the primary pathways of carotenoid biosynthesis are well-established, the enzymatic steps leading to the vast diversity of apocarotenoids, including 4'-Apo-beta-carotenol, are still being uncovered. frontiersin.orgnih.gov A key area of future research lies in the identification and characterization of novel carotenoid cleavage dioxygenases (CCDs) and other modifying enzymes. frontiersin.orgresearchgate.net

The discovery of new enzymes is crucial for understanding how organisms produce specific apocarotenoids. For instance, while the formation of some apocarotenoids is attributed to well-known enzymes like CCD1 and CCD4, the precise enzymes responsible for generating the full spectrum of apocarotenoids in different species remain largely unknown. frontiersin.org Research has shown that even within the same family, CCD enzymes can exhibit different substrate specificities and cleavage activities, contributing to the diversity of apocarotenoid profiles in various plants. nih.govfrontiersin.org

Furthermore, alternative biosynthetic routes are being discovered. For example, a recently identified zeaxanthin (B1683548) epoxidase-independent pathway for abscisic acid (ABA) biosynthesis involves C15 β-apo-11-carotenoids, but the enzymes responsible for the subsequent hydroxylation, isomerization, and oxidation steps are yet to be identified. frontiersin.org The elucidation of these unknown enzymes and their corresponding genes is a critical step for future exploration of the biological significance of these alternative pathways. frontiersin.org

Future research will likely employ a combination of genomics, transcriptomics, and metabolomics to identify candidate genes involved in apocarotenoid biosynthesis. Functional characterization of these genes through techniques like heterologous expression and in vitro enzyme assays will be essential to confirm their roles. ebi.ac.uk

Advanced Understanding of Metabolic Flux Control

The production of this compound and other apocarotenoids is tightly regulated by controlling the flow of metabolites through the carotenoid biosynthetic pathway. nih.gov Understanding the mechanisms that govern this metabolic flux is a key research objective with significant implications for metabolic engineering.

Transcriptional regulation plays a vital role, with transcription factors influencing the expression of genes encoding biosynthetic enzymes. For example, in citrus, the CsERF061 transcription factor has been found to enhance the expression of several carotenoid and apocarotenoid-related genes. frontiersin.org Similarly, post-translational modifications of enzymes and the sequestration of carotenoids and apocarotenoids into specific cellular compartments also contribute to the regulation of metabolic flux. oup.comoup.com

Future research will focus on several key areas to advance our understanding of metabolic flux control:

Identifying novel regulatory elements: This includes discovering new transcription factors, microRNAs, and other regulatory molecules that modulate the expression of carotenoid and apocarotenoid biosynthetic genes.

Investigating protein-protein interactions: Understanding how biosynthetic enzymes interact with each other and with regulatory proteins can provide insights into the formation of multi-enzyme complexes that channel substrates and enhance metabolic efficiency. elsevier.com

Modeling metabolic networks: The development of sophisticated computational models of the carotenoid pathway will allow for a more predictive understanding of how changes in gene expression or enzyme activity affect the production of specific apocarotenoids.

By gaining a more comprehensive understanding of metabolic flux control, researchers can develop more effective strategies for engineering organisms to produce high levels of desired apocarotenoids.

Exploration of Novel Biological Functions in Diverse Organisms

While some biological roles of apocarotenoids, such as their involvement in hormone signaling (e.g., ABA and strigolactones), are well-documented, the functions of many others, including this compound, remain to be fully elucidated. nih.govfrontiersin.org These compounds are emerging as important signaling molecules in a wide range of biological processes and in interactions between organisms. nih.gov

In plants, apocarotenoids have been implicated in responses to environmental stress, plant development, and communication with other organisms in the rhizosphere. frontiersin.orgoup.com For example, β-cyclocitral, an apocarotenoid derived from β-carotene, acts as a retrograde signaling molecule that helps plants acclimate to high-light conditions. frontiersin.orgfrontiersin.org

Future research will aim to:

Identify the biological activities of a wider range of apocarotenoids: This will involve screening diverse apocarotenoids for their effects on various cellular and physiological processes in different organisms.

Uncover the molecular mechanisms of action: Once a biological activity is identified, further research will be needed to determine the specific molecular targets and signaling pathways involved.

Investigate the roles of apocarotenoids in inter-organismal communication: This includes exploring their functions as signals in plant-microbe interactions, plant-insect interactions, and within the mammalian gut microbiome.

The exploration of novel biological functions will not only expand our fundamental knowledge of these fascinating molecules but may also lead to the discovery of new applications in medicine and agriculture.

Development of Robust Analytical Strategies for Isomer and Derivative Characterization

A significant challenge in apocarotenoid research is the accurate identification and quantification of the vast array of isomers and derivatives that can be formed from a single parent carotenoid. mdpi.com The structural similarity of these compounds makes their separation and characterization difficult.

Current analytical techniques, such as High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS), are powerful tools for apocarotenoid analysis. mdpi.com However, there is a continuing need to develop more robust and sensitive methods to:

Separate and identify geometric (cis/trans) isomers: The biological activity of apocarotenoids can be highly dependent on their isomeric form.

Characterize novel derivatives: Apocarotenoids can undergo further enzymatic modifications, such as hydroxylation, epoxidation, and glycosylation, leading to a wide range of derivatives with potentially unique functions. oup.com

Quantify low-abundance apocarotenoids: Many biologically active apocarotenoids are present in very low concentrations, requiring highly sensitive analytical methods for their detection.

Future advancements in analytical chemistry, such as the development of novel chromatography columns with improved selectivity and the application of advanced mass spectrometry techniques like ion mobility-mass spectrometry (IM-MS), will be crucial for overcoming these challenges. mdpi.com The integration of these advanced analytical platforms with metabolomics workflows will enable a more comprehensive profiling of the apocarotenoid landscape in different biological systems.

Q & A

Q. How can in silico models predict the pharmacokinetic properties of this compound derivatives?

  • Methodology : Apply quantitative structure-activity relationship (QSAR) models using software like MOE or Schrödinger. Validate predictions with in vitro ADME assays (e.g., Caco-2 permeability, microsomal stability). Cross-reference with PubChem data for structural analogs .

Q. What are the long-term effects of this compound storage in lipid-based delivery systems?

  • Methodology : Characterize lipid oxidation via peroxide value (PV) and thiobarbituric acid reactive substances (TBARS) assays. Monitor compound integrity using accelerated stability testing (40°C/75% RH) over 6–12 months. Compare to real-time storage data .

Guidance for Methodological Rigor

  • Data Validation : Ensure all experiments include positive/negative controls and triplicate measurements. Use Bland-Altman plots for method comparison studies .
  • Ethical Compliance : Document informed consent processes for human studies and align animal protocols with local regulations .
  • Transparency : Publish raw datasets and analysis code in repositories like Zenodo or Figshare to facilitate replication .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.